molecular formula C10H24N2O B13255248 Diethyl({2-[(1-methoxypropan-2-YL)amino]ethyl})amine

Diethyl({2-[(1-methoxypropan-2-YL)amino]ethyl})amine

Cat. No.: B13255248
M. Wt: 188.31 g/mol
InChI Key: CHJWXVOZVWBSAX-UHFFFAOYSA-N
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Description

Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine is a tertiary amine featuring a diethylamine backbone and a complex side chain. The side chain comprises a 1-methoxypropan-2-yl group linked via an aminoethyl moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxy group) and steric bulk from the branched substituents.

Properties

Molecular Formula

C10H24N2O

Molecular Weight

188.31 g/mol

IUPAC Name

N',N'-diethyl-N-(1-methoxypropan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H24N2O/c1-5-12(6-2)8-7-11-10(3)9-13-4/h10-11H,5-9H2,1-4H3

InChI Key

CHJWXVOZVWBSAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine typically involves the reaction of diethylamine with 2-(1-methoxypropan-2-yl)aminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include neurotransmitter modulation or enzyme inhibition, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Key Features Potential Applications
Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine 1-Methoxypropan-2-yl Moderate lipophilicity, steric bulk, metabolic stability Drug delivery, CNS-targeting agents
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine 3,3,3-Trifluoropropyl Electron-withdrawing CF₃ group; enhanced chemical stability Fluorinated pharmaceuticals, agrochemicals
(1-Aminopropan-2-yl)diethylamine 1-Aminopropan-2-yl (no methoxy) Higher hydrophilicity; reactive amino group Chelating agents, polymer crosslinkers
(1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine 3-Methylthiophene + methoxypropan-2-yl Aromatic thiophene for π-π interactions; methoxy enhances lipophilicity Antifungal/antimicrobial agents
(1-Aminopropan-2-yl)dimethylamine Dimethylamine (smaller alkyl groups) Higher basicity; reduced steric hindrance Catalysts, small-molecule inhibitors

Physicochemical Properties

  • Lipophilicity: The methoxy group in the target compound enhances lipophilicity compared to unsubstituted analogues (e.g., (1-aminopropan-2-yl)diethylamine), facilitating membrane penetration .
  • Basicity: Diethyl groups reduce the amine’s basicity compared to dimethyl derivatives (e.g., (1-aminopropan-2-yl)dimethylamine), impacting protonation states in physiological environments .
  • Stability : The methoxy group improves stability under acidic conditions compared to hydroxylated analogues. However, trifluoropropyl derivatives (e.g., ) exhibit superior stability due to strong C-F bonds .

Metabolic and Toxicological Profiles

  • Unlike nitrosamines (e.g., NDMA, NDEA), the target compound lacks nitroso groups, reducing risks of ammonia release and associated cytotoxicity .
  • Toxicity : Compared to trifluoropropyl derivatives (), the absence of fluorine minimizes bioaccumulation risks. However, the branched structure may slow renal excretion, necessitating toxicity studies .

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